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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
propynylamine (also known as propargylamine), a versatile building block in organic synthesis
and pharmaceutical development. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition and a visualization of analytical workflows.

Quantitative Spectral Data

The empirical formula for propynylamine is CsHsN, with a molecular weight of 55.08 g/mol .[1]
[2] Its structure consists of a propargyl group attached to an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of propynylamine. The
proton (*H) and carbon-13 (33C) NMR spectra provide detailed information about the chemical
environment of each atom.

IH NMR Spectral Data

The 'H NMR spectrum of propargylamine hydrochloride in DMSO-d6 shows distinct signals for
the different protons in the molecule.[3]
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Chemical Shift (d)

Proton Assignment Multiplicity Integration
ppm

HC= 3.62 Triplet 1H

=C-CH: 3.69 Doublet of triplets 2H

NHs* 8.75 Broad singlet 3H

Table 1: 'H NMR spectral data for propargylamine hydrochloride in DMSO-d6.

13C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment

Chemical Shift () ppm

CH2-NH:2 ~30-40
=C-CH: ~70-80
c=C ~80-90

Table 2: Approximate 3C NMR chemical shifts for propynylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of propynylamine shows characteristic absorption bands for the amine and alkyne

groups.
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3300 C-H stretch Terminal Alkyne
3500 - 3300 N-H stretch Primary Amine
2260 - 2100 C=C stretch Alkyne

1650 - 1580 N-H bend Primary Amine
1250 - 1020 C-N stretch Aliphatic Amine

Table 3: Characteristic IR absorption bands for propynylamine.[4][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of propynylamine results in the formation of a
molecular ion and various fragment ions, providing information about the molecule's mass and
structure. The molecular ion peak [M]* is observed at an m/z of 55.[6]

m/z Relative Abundance Proposed Fragment lon
55 Moderate [CsHsN]* (Molecular lon)
54 High [CsHaN]*
28 High [CH2N]*

Table 4: Key fragments in the mass spectrum of propynylamine.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

e 1H NMR: Dissolve 5-25 mg of propynylamine or its salt in a suitable deuterated solvent
(e.g., DMSO-d6, CDClIs, D20).[7]
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e 13C NMR: A higher concentration of 50-100 mg is recommended.[7]

o Transfer the solution to a 5 mm NMR tube. For referencing, tetramethylsilane (TMS) can be
used as an internal standard (& = 0.00 ppm).[8]

Instrumentation and Data Acquisition:

A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

The instrument is tuned and the magnetic field is shimmed for homogeneity.[7]

For 13C NMR, a standard single-pulse experiment with proton decoupling is typically used.[9]

Acquisition parameters such as spectral width, acquisition time, and relaxation delay are
optimized for the specific experiment.[7][9]

Infrared (IR) Spectroscopy

Sample Preparation (for liquid sample):

e Neat Liquid: A drop of neat propynylamine can be placed between two IR-transparent salt
plates (e.g., NaCl or KBr).[10]

o Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly on the ATR
crystal (e.g., diamond or germanium).[11]

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the clean salt plates or ATR crystal is recorded.

The sample is then placed in the beam path, and the spectrum is acquired over a typical
range of 4000 to 400 cm~1.[11]

Multiple scans are averaged to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)
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Sample Introduction and lonization:

e The propynylamine sample is introduced into the mass spectrometer, typically after
separation by gas chromatography (GC-MS).

» Electron lonization (El) is a common method where the sample molecules are bombarded
with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]
[14]

Instrumentation and Data Acquisition:

e The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a key process in
mass spectrometry.
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Sample Preparation

Propynylamine Sample
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General workflow for the spectroscopic analysis of propynylamine.
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Simplified fragmentation pathway of propynylamine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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